(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone
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Overview
Description
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone: is a chemical compound that belongs to the thiazepane family. It has garnered interest in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the phenyl and furan groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiazepane ring.
Substitution: The phenyl and furan groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl or furan rings.
Scientific Research Applications
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone has been studied for its potential role in drug development. It has shown promising therapeutic effects in the treatment of various diseases, including inflammation, pain, and epilepsy. Additionally, its unique chemical structure makes it a valuable compound for research in organic chemistry and materials science.
Mechanism of Action
The mechanism by which (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes involved in inflammatory and pain pathways, thereby modulating their activity and providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
- (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
Uniqueness
Compared to similar compounds, (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone stands out due to its unique combination of the thiazepane ring with phenyl and furan groups. This structural arrangement imparts distinct chemical and biological properties, making it a compound of significant interest for further research and development.
Biological Activity
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone is a complex organic compound that has garnered significant attention due to its potential biological activities. This compound features a unique structural configuration comprising a thiazepane ring, a furan moiety, and a dioxido group, which collectively contribute to its reactivity and pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17NO4S with a molecular weight of 319.4 g/mol. This compound is characterized by its thiazepane ring structure, which contains sulfur and nitrogen atoms, and a furan ring that contributes to its aromatic properties.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇NO₄S |
Molecular Weight | 319.4 g/mol |
CAS Number | 2034607-31-1 |
Antimicrobial Properties
Research indicates that derivatives of thiazepane compounds exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Effects
The compound has also been studied for its anticancer properties. In cellular assays, it has demonstrated the ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways. Further research is needed to elucidate the specific molecular targets involved.
Anti-inflammatory Activity
Studies have shown that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This action suggests potential applications in treating conditions characterized by inflammation .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in inflammatory and cancer pathways. The presence of the dioxido group enhances its reactivity, allowing it to form stable complexes with these targets.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects at low concentrations, with an MIC (Minimum Inhibitory Concentration) ranging from 5 to 20 µg/mL.
- Cancer Cell Line Assay : In a study using human breast cancer cell lines (MCF7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity at concentrations below 50 µM .
- Inflammation Model : In an animal model of arthritis, administration of the compound led to reduced swelling and pain scores compared to control groups, highlighting its potential therapeutic benefits in inflammatory diseases.
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(furan-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-16(14-7-10-21-12-14)17-8-6-15(22(19,20)11-9-17)13-4-2-1-3-5-13/h1-5,7,10,12,15H,6,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGYLLFHNSHJDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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